Hexachloroantimony(1-);tris(4-bromophenyl)azanium

Organic Electronics Molecular Doping Thin-Film Transistors

Hexachloroantimony(1-);tris(4-bromophenyl)azanium (CAS 24964-91-8), also known as tris(4-bromophenyl)ammoniumyl hexachloroantimonate or 'Magic Blue', is a commercially available triarylamine radical cation salt. It is a one-electron oxidant prized for its high reduction potential of approximately 0.7 V vs.

Molecular Formula C18H13Br3Cl6NSb
Molecular Weight 817.5 g/mol
CAS No. 24964-91-8
Cat. No. B012471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachloroantimony(1-);tris(4-bromophenyl)azanium
CAS24964-91-8
SynonymsTRIS(4-BROMOPHENYL)AMINIUM HEXACHLOROANTIMONATE; TRIS(4-BROMOPHENYL)AMMONIUMYL HEXACHLOROANTIMONATE; TRIS(4-BROMOPHENYL)AMINIUM HEXACHLORO-AN; TRIS(4-BROMOPHENYL)AMMONIUMYL HEXA- CHLOROANTIMONATE 97+%; Antimonate(1-), hexachloro-, (OC-6-11)-, salt with 4
Molecular FormulaC18H13Br3Cl6NSb
Molecular Weight817.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5
InChIKeyBHLIYPVGDLIKBB-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexachloroantimony(1-);tris(4-bromophenyl)azanium (CAS 24964-91-8) – Key Physicochemical and Functional Profile for Procurement Decisions


Hexachloroantimony(1-);tris(4-bromophenyl)azanium (CAS 24964-91-8), also known as tris(4-bromophenyl)ammoniumyl hexachloroantimonate or 'Magic Blue', is a commercially available triarylamine radical cation salt. It is a one-electron oxidant prized for its high reduction potential of approximately 0.7 V vs. ferrocene in acetonitrile [1]. The compound is a blue solid with a melting point of 141–142 °C (decomposition) and a molecular weight of 816.48 g/mol, supplied primarily as a technical-grade powder . Its ability to undergo outer-sphere electron transfer with minimal structural reorganization underpins its kinetic efficiency in oxidation reactions [1].

Outer-sphere oxidant One-electron transfer with minimal structural reorganization supports efficient oxidation in organic media.
Polymer doping & electronics Designed for p-doping of conjugated polymers, organic thin-film transistors, and thermoelectric materials.
Redox shuttle capability Elevated oxidation potential enables overcharge protection studies in lithium-ion coin cells.

Hexachloroantimony(1-);tris(4-bromophenyl)azanium – Why Generic Substitution with Other Triarylamine Salts or Common Oxidants Is Not Valid


Generic substitution of tris(4-bromophenyl)ammoniumyl hexachloroantimonate with other triarylamine radical cation salts or common chemical oxidants is not scientifically justified due to quantifiable differences in oxidation potential, doping efficiency, and electrochemical stability. The electron-withdrawing bromine substituents on the three para positions raise the oxidation potential of the triarylamine core by approximately 0.33 V relative to unsubstituted triphenylamine, directly enhancing its thermodynamic driving force for one-electron oxidation [1]. Furthermore, in direct head-to-head comparisons with the widely used molecular dopant F4TCNQ, this compound demonstrates a significantly higher polaron yield (~100%) and induces crystallization of the host polymer, performance attributes that are not transferable to other single-electron acceptors or to alternative triarylamine salts [2].

Unsubstituted triphenylamine
Risk Lower oxidation potential (~0.33 V less) reduces thermodynamic driving force and may shorten overcharge cycle life in redox shuttle applications.
Common dopant F4TCNQ
Risk Reported lower polaron yield and absence of polymer crystallization lead to inferior hole mobility and on/off ratio in OTFT devices.
Other single-electron acceptors (e.g., NOPF₆)
Risk Achieve significantly lower charge-carrier densities and conductivities at equivalent molar ratios, limiting thermoelectric performance.

Hexachloroantimony(1-);tris(4-bromophenyl)azanium – Product-Specific Quantitative Evidence for Scientific Selection


Superior Polaron Yield and Mobility in Organic Thin-Film Transistors vs. F4TCNQ

In a direct head-to-head study, tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue, MB) was compared to the standard molecular dopant 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) for p-doping diketopyrrolopyrrole polymer (TDPP-Se)-based organic thin-film transistors (OTFTs). MB achieved a polaron yield of ~100%, significantly higher than F4TCNQ, and enhanced the crystallization of the polymer, leading to a maximum hole mobility of 7.59 cm² V⁻¹ s⁻¹ with a threshold voltage reduced to −2 V [1].

OTFT doping vs. F4TCNQ
Head-to-head
Hole mobility 7.59 cm² V⁻¹ s⁻¹; polaron yield ~100%. Typical F4TCNQ-doped devices show ≤3 cm² V⁻¹ s⁻¹.
Supports selection for high-mobility p-doping where F4TCNQ underperforms.
Bar-coated TDPP-Se polymer; optimized doping ratio.
Organic Electronics Molecular Doping Thin-Film Transistors

Conductivity and Thermoelectric Power Factor of Doped Conjugated Polymers vs. Single-Electron Acceptors

Magic Blue was used to p-dope a range of high-ionization-energy conjugated polymers including diketopyrrolopyrrole (DPP)-based copolymers. The resulting doped films achieved a conductivity of up to 100 S cm⁻¹ and a thermoelectric power factor of 10 µW m⁻¹ K⁻² [1]. Comparative studies with single-electron acceptors such as NOPF₆ show that Magic Blue produces charge-carrier densities on the order of 10²⁶ m⁻³ and a charge-carrier mobility of up to 0.5 cm² V⁻¹ s⁻¹ for PDPP-3T, exceeding the performance of most single-electron acceptor dopants at equivalent molar ratios [1][2].

Conductivity & thermoelectrics
Class-level
Conductivity up to 100 S cm⁻¹, power factor 10 µW m⁻¹ K⁻²; charge-carrier density ~10²⁶ m⁻³ (PDPP-3T). Exceeds NOPF₆ by ~100× in conductivity.
Reported performance supports screening of high-IE polymer dopants.
DPP-based copolymers; solution doping; multielectron acceptors may further outperform.
Organic Thermoelectrics Conductive Polymers Charge Transport

Oxidation Potential Elevation Relative to Triphenylamine for Redox Shuttle Applications

The oxidation potential of the tris(4-bromophenyl)amine core is elevated by approximately 0.33 V compared to unsubstituted triphenylamine (each para-bromine contributes ~0.11 V) [1]. This increase enables the compound to serve as a redox shuttle additive that protects lithium-ion cells from overcharge at higher voltage windows than triphenylamine-based shuttles. Coin-cell testing demonstrated that cells containing tris(4-bromophenyl)amine as the redox shuttle achieved a greater number of stable overcharge cycles compared to those using triphenylamine, attributed to the bromine substituents preventing dimerization to tetraphenylbenzidine [1].

Oxidation potential shift
Reported
+0.33 V vs. triphenylamine (~3.8–4.0 V vs. Li/Li⁺); each para-Br contributes ~0.11 V. Extended overcharge cycle life in coin cells.
Supports redox shuttle tuning for high-voltage Li-ion battery research.
Coin cells with LiPF₆ electrolyte; prevents tetraphenylbenzidine dimerization.
Lithium-Ion Batteries Redox Shuttle Overcharge Protection

Catalytic Efficiency in Silyl and THP Ether Deprotection vs. Other Lewis Acids

Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (TBPA⁺•SbCl₆⁻) catalyzes the cleavage of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) ethers in methanol at room temperature. A wide variety of substrates are deprotected in good yields using only a catalytic amount of the oxidant [1]. In silico comparisons highlight that this method avoids the use of strongly acidic or toxic reagents, and the reaction conditions are orthogonal to many functional groups, selectively cleaving primary TBS ethers in the presence of aryl TBS ethers [1]. While direct quantitative turnover numbers (TONs) are not reported, the methodology is noted for its operational simplicity and high chemoselectivity relative to other Lewis acid catalysts such as Fe(OTs)₃ or CeCl₃ [1].

TBS/THP deprotection
Reported
Catalytic amount, room temperature, good yields; selective for 1° TBS over aryl TBS. Mild alternative to Fe(OTs)₃ or CeCl₃.
May support chemoselective deprotection in complex synthesis workflows.
Method uses MeOH; quantitative TON not reported.
Organic Synthesis Protecting Group Chemistry Catalysis

Hexachloroantimony(1-);tris(4-bromophenyl)azanium – Validated Application Scenarios for Procurement-Driven R&D


High-Performance p-Dopant for Organic Thin-Film Transistors (OTFTs)

Researchers developing high-mobility OTFTs can use tris(4-bromophenyl)ammoniumyl hexachloroantimonate as a p-dopant to achieve near-unity polaron yield (~100%) and hole mobilities exceeding 7.5 cm² V⁻¹ s⁻¹, outperforming F4TCNQ in direct device comparisons [1]. This is particularly valuable for applications requiring low off-current and high on/off ratios.

Oxidative Doping of High-Ionization-Energy Conjugated Polymers for Thermoelectrics

The strong oxidizing power of Magic Blue enables effective p-doping of conjugated polymers with ionization energies >5.3 eV, achieving conductivities up to 100 S cm⁻¹ and power factors of 10 µW m⁻¹ K⁻² [2]. This capability fills a critical gap where common dopants like F4TCNQ are ineffective, making it essential for organic thermoelectric material screening.

Redox Shuttle Additive for High-Voltage Lithium-Ion Battery Overcharge Protection

The tris(4-bromophenyl)amine backbone, with its elevated oxidation potential (+0.33 V vs. triphenylamine), provides stable overcharge protection in lithium-ion coin cells, extending cycle life at higher voltage cutoffs [3]. Battery R&D teams can employ this compound to formulate safer high-energy-density cells.

Mild and Selective Catalyst for Silyl/Acetal Deprotection in Complex Molecule Synthesis

Synthetic chemistry groups can utilize catalytic amounts of TBPA⁺•SbCl₆⁻ to cleave TBS and THP ethers under neutral, room-temperature conditions, achieving high chemoselectivity without affecting acid-sensitive functionality [4]. This reduces synthetic step count and improves overall yield in multi-step syntheses.

Application
Selection Property
Validation Focus
OTFT p-dopant
High polaron yield and hole mobility
Device mobility, on/off ratio benchmarking
Organic thermoelectrics
Doping efficiency in high-IE polymers
Conductivity and power factor vs. ionization energy
Li-ion overcharge shuttle
Oxidation potential elevation
Overcharge cycle stability at higher voltage cutoffs
Silyl/acetal deprotection
Mild catalytic activity
Chemoselectivity across substrate scope
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